An In-depth Technical Guide to 3-Methyl-1,5-pentanediol: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Methyl-1,5-pentanediol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Methyl-1,5-pentanediol (MPD), a branched-chain diol with unique properties making it a valuable component in a wide range of industrial applications. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its chemical characteristics, synthesis, and utility.
Introduction and Chemical Identity
3-Methyl-1,5-pentanediol, with the CAS number 4457-71-0, is a colorless, clear, and viscous liquid.[1] Its chemical structure features a five-carbon chain with hydroxyl groups on the first and fifth carbons, and a methyl group on the third carbon. This branched structure is key to many of its beneficial properties, such as its low viscosity and the amorphous nature of polymers derived from it.[2][3]
Key Identifiers:
-
IUPAC Name: 3-methylpentane-1,5-diol[4]
-
Synonyms: 1,5-Dihydroxy-3-methylpentane, Diol MPD, MPD[5]
-
Molecular Formula: C₆H₁₄O₂[4]
-
Molecular Weight: 118.17 g/mol [4]
Below is a DOT script representation of the chemical structure of 3-Methyl-1,5-pentanediol.
Caption: Chemical structure of 3-Methyl-1,5-pentanediol.
Physicochemical Properties
The physical and chemical properties of 3-Methyl-1,5-pentanediol make it a versatile and easy-to-handle industrial chemical. Unlike many other diols, it exists as a liquid at room temperature, which simplifies many production processes.[3]
| Property | Value | Reference(s) |
| Appearance | Colorless, clear, viscous liquid | [1] |
| Density | 0.974 g/mL at 20 °C | |
| Boiling Point | 150 °C at 25 mmHg | |
| Flash Point | 143 °C | [2][5] |
| Refractive Index | n20/D 1.454 | [2][5] |
| Water Solubility | 1000 g/L at 20 °C | [6] |
| Purity | Typically ≥97.0% (GC) |
Synthesis of 3-Methyl-1,5-pentanediol
3-Methyl-1,5-pentanediol can be synthesized through various methods. A common and well-documented laboratory-scale synthesis involves the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran.[7] This process can be broken down into two main stages: hydrolysis followed by hydrogenation.
Experimental Protocol for Synthesis
Step 1: Hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran [7]
-
In a three-necked flask equipped with a stirrer and thermometer, combine 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 ml of water, and 24 ml of concentrated hydrochloric acid.
-
Stir the mixture for 2 hours, ensuring the temperature does not exceed 50°C.
-
Neutralize the solution by adding solid sodium bicarbonate until the pH is neutral.
Step 2: Hydrogenation of the Intermediate [7]
-
Transfer the entire reaction mixture along with 39 g of Raney nickel catalyst to a stainless-steel rocking hydrogenation autoclave.
-
Apply a hydrogen pressure of at least 1625 p.s.i.
-
Heat the autoclave to 125°C and maintain this temperature with shaking for 4 hours.
-
Allow the mixture to cool overnight.
-
Separate the catalyst by suction filtration or centrifugation.
-
Distill the solution to separate methanol and water.
-
The final product, 3-methyl-1,5-pentanediol, distills at 139–146°C/17 mm Hg or 149–150°C/25 mm Hg.
This method has been reported to yield 81-83% of the final product.[7] Other documented synthesis routes include the hydrogenation of ethyl β-methylglutarate and β-methylglutaraldehyde.[7] Industrial production methods may involve the hydrogenation of 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst and a basic compound to improve purity and reduce by-products.[8][9]
Below is a DOT script visualizing the synthesis workflow.
Caption: Synthesis workflow for 3-Methyl-1,5-pentanediol.
Applications and Field-Proven Insights
The unique molecular structure of 3-Methyl-1,5-pentanediol, with its branched chain and two primary hydroxyl groups, makes it a highly versatile building block in polymer chemistry and other applications.[2] Its ability to produce polymers with low crystallinity imparts desirable properties such as flexibility, durability, and good adhesion.[3][10]
Key Application Areas:
-
Polyurethane (PU) Resins: It is extensively used in the formulation of polyurethane resins for coatings, adhesives, and elastomers.[2] As a chain extender, it improves the mechanical properties of the final product.[2][10] The resulting polyurethanes exhibit softness, durability, and resistance to stains and mold.[2]
-
Polyester and Polycarbonate Polyols: MPD is a key raw material for producing polyester and polycarbonate polyols, which are then used to create high-performance polyurethanes.[3][10][11] These materials benefit from the hydrophobicity and amorphous nature imparted by the MPD structure.[3]
-
Plasticizers: It serves as a crucial component in the production of plasticizers, which are added to plastics to increase their flexibility and durability.[2]
-
Coatings: In polyester resins for coatings, 3-Methyl-1,5-pentanediol enhances weather resistance and adhesion, making it a preferred choice for protective and decorative finishes.[2] The growing demand for sustainable and eco-friendly coatings is driving the adoption of bio-sourced 3-methyl-1,5-pentanediol.[12]
-
Other Applications: It is also used as a solvent for inks and as a raw material for diacrylates and dimethacrylates.[3][10] In a laboratory setting, it is a reagent for preparing lactones from diols under mild conditions.[13][6]
The global demand for 3-Methyl-1,5-pentanediol is on an upward trend, largely driven by its applications in high-growth sectors like polyurethanes and coatings.[2] The market is seeing a shift towards bio-based raw materials, and bio-sourced 3-methyl-1,5-pentanediol is gaining traction as a sustainable alternative to petrochemical-based diols.[12]
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of 3-Methyl-1,5-pentanediol.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong absorptions corresponding to C-H stretching will be observed around 2950-2850 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule. The protons of the hydroxyl groups will appear as a broad singlet, while the protons on the carbons adjacent to the hydroxyl groups will be deshielded and appear further downfield. The methyl group protons will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the carbon atoms in the molecule, with the carbons bonded to the hydroxyl groups appearing at the lowest field.[15]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (118.17 g/mol ). Fragmentation patterns can provide further structural information.[14][16]
Safety and Handling
3-Methyl-1,5-pentanediol is considered a hazardous substance and requires careful handling.[17]
-
Hazards: It can cause serious eye irritation.[18] Ingestion may be harmful and can lead to aspiration into the lungs, with the risk of chemical pneumonitis.[17] Overexposure may cause nervous system symptoms.[17]
-
Personal Protective Equipment (PPE): When handling this chemical, it is essential to wear safety glasses with side shields or chemical goggles, and chemical-protective gloves (e.g., PVC).[17][19] Avoid all personal contact, including inhalation.[17]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[17][19] Keep away from incompatible materials and ignition sources.[17]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][5]
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.[17]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.[1][17][18][19]
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- 3-Methyl-1,5-pentanediol. (n.d.). Santa Cruz Biotechnology.
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- Buy 3-Methyl-1,5-pentanediol Industrial Grade from Hangzhou Royalchem Co.,LTD. (n.d.). ECHEMI.
- 3-Methyl-1,5-pentanediol. (n.d.). Sigma-Aldrich.
- 3-Methyl-1,5-pentanediol. (n.d.). PubChem.
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- 3-Methyl-1,5-pentanediol >= 98.0 GC. (n.d.). Sigma-Aldrich.
- 3-Methyl-1,5-pentanediol. (n.d.). ChemicalBook.
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- MPD (3-METHYL-1,5-PENTANEDIOL). (n.d.). Kuraray Europe GmbH - Paint & Coatings.
- Safety Data Sheet: 3-Methyl-1,5-pentanediol. (n.d.). Carl ROTH.
- 3-Methyl-1,5-pentanediol - Safety Data Sheet. (n.d.). ChemicalBook.
- Bio-Sourced 3-Methyl-1,5-Pentanediol Market Research Report 2033. (n.d.). Dataintelo.
- 3-Methyl-1,5-pentanediol. (n.d.). Suzhou Senfeida Chemical Co., Ltd.
- MPD (3-METHYL-1,5-PENTANEDIOL). (n.d.). Kuraray Europe GmbH - Adhesives & Sealants.
- Method for producing 3-methyl-1,5-pentanediol. (2009). Google Patents.
- 1,5-Pentanediol, 3-methyl-. (n.d.). NIST WebBook.
- MPD – A unique diol for high-performance polyols/polymers. (n.d.). Kuraray Europe GmbH.
- Method for producing 3-methyl-1,5-pentanediol. (2009). Google Patents.
- 3-methyl-1,5-pentane diol. (n.d.). The Good Scents Company.
- 3-Methyl-1,5-pentanediol. (n.d.). LookChem.
- 3-Methyl-1,5-pentanediol. (n.d.). LGC Standards.
- 1,5-Pentanediol, 3-methyl-. (n.d.). US EPA.
- 1,5-Pentanediol, 3-methyl-. (n.d.). NIST WebBook.
- Durndell, L. J., et al. (2019). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Green Chemistry, 21(16), 4458-4471.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- Production of 1,5-pentanediol from biomass via furfural and tetrahydrofurfuryl alcohol. (n.d.). ResearchGate.
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison.
- ChemHelp. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables [Video]. YouTube.
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